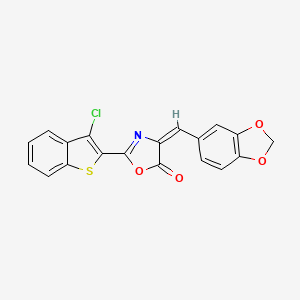
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline
Vue d'ensemble
Description
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline, also known as MSPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline involves the inhibition of various molecular targets involved in inflammation, pain, and tumor growth. This compound inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in macrophages and microglial cells. This compound also inhibits the activity of COX-2 enzyme and reduces the production of prostaglandins. In vivo studies have shown that this compound exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been found to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments include its high purity, stability, and reproducibility of synthesis. This compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and some organic solvents. This can make it challenging to administer this compound to cells or animals in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Orientations Futures
There are several future directions for research on 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of this compound as a potential adjuvant therapy for cancer treatment, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets in different cell types and tissues. Finally, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be considered for clinical use.
Applications De Recherche Scientifique
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-10-14-11-13(16(19)17-8-4-3-5-9-17)6-7-15(14)18(12)22(2,20)21/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZGUGAEXPOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



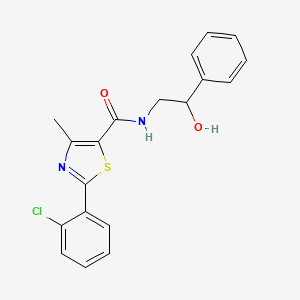
![3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4740938.png)
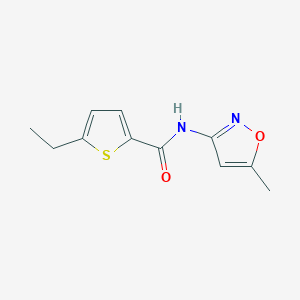

![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4740965.png)
![dimethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4740972.png)
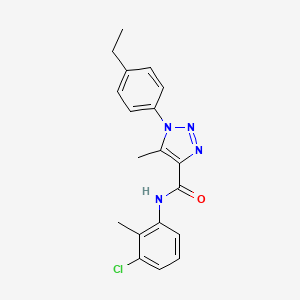
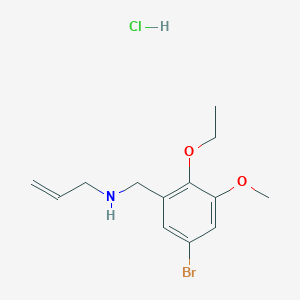
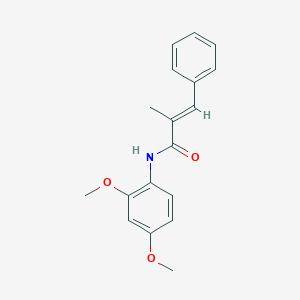

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4741041.png)
![methyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4741046.png)
